3-(4-Nitrophenyl)indolin-2-one
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Overview
Description
3-(4-Nitrophenyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a nitrophenyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)indolin-2-one typically involves the reaction of isatin with 4-nitroaniline under specific conditions. One common method is the condensation reaction, where isatin and 4-nitroaniline are heated together in the presence of a suitable catalyst, such as acetic acid, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated and sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)indolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)indolin-2-one: Similar structure but with an amino group instead of a nitro group.
3-(4-Methylphenyl)indolin-2-one: Similar structure but with a methyl group instead of a nitro group.
3-(4-Chlorophenyl)indolin-2-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)indolin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and its potential to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H10N2O3 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H10N2O3/c17-14-13(11-3-1-2-4-12(11)15-14)9-5-7-10(8-6-9)16(18)19/h1-8,13H,(H,15,17) |
InChI Key |
VPKORSVNLUCZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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